Tetrahydrocorticosterone

angiogenesis glucocorticoid anti-inflammatory

Procure Tetrahydrocorticosterone (68-42-8) for studies requiring dissociated anti-inflammatory activity without confounding angiostatic or collagen deposition effects. Exhibits GR-independent mechanisms and 3.3-fold reduced angiostatic potency vs hydrocortisone. Ideal for neurosteroid, wound healing, and GR-sparing pathway research.

Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
CAS No. 68-42-8
Cat. No. B045631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrocorticosterone
CAS68-42-8
Synonyms3 beta,11 beta,21-trihydroxy-5 alpha-pregnan-20-one
allopregnane-3 beta,11 beta,21-triol-20-one
allotetrahydrocorticosterone
alloTHB
tetrahydrocorticosterone
tetrahydrocorticosterone, (3alpha,5alpha)-isomer
tetrahydrocorticosterone, (3alpha,5beta,11alpha)-isomer
tetrahydrocorticosterone, (3beta,5alpha,11beta)-isomer
tetrahydrocorticosterone, (3beta,5beta)-isomer
tetrahydrocorticosterone, (5alpha)-isome
Molecular FormulaC21H34O4
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O)O
InChIInChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-17,19,22-24H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,17+,19-,20+,21+/m1/s1
InChIKeyRHQQHZQUAMFINJ-DTDWNVJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrocorticosterone (68-42-8) Technical Reference Guide: Endogenous Glucocorticoid Metabolite with Unique Anti-Inflammatory Profile


Tetrahydrocorticosterone (THB, CAS 68-42-8, C21H34O4) is an endogenous 21-hydroxy steroid and A-ring-reduced metabolite of corticosterone, formed via sequential action of 5α- or 5β-reductase and 3α-hydroxysteroid dehydrogenase [1]. The compound exists as multiple stereoisomers, with the 5α-reduced form (5α-THB, CAS 600-63-5) demonstrating distinct glucocorticoid receptor (GR) agonist activity [2]. 5α-THB binds GR with a Kd of 268 nM in rat hepatocytes and exhibits GR agonist effects comparable to corticosterone in vitro . Unlike its parent corticosterone or conventional glucocorticoids such as hydrocortisone, 5α-THB displays a dissociated anti-inflammatory profile characterized by reduced angiostatic effects and limited impact on collagen deposition [3].

Why Tetrahydrocorticosterone Cannot Be Simply Substituted by Corticosterone or Other Glucocorticoids


Generic substitution of tetrahydrocorticosterone (specifically 5α-THB) with its parent corticosterone or other conventional glucocorticoids (e.g., hydrocortisone, dexamethasone) is scientifically invalid for studies requiring dissociated anti-inflammatory activity. While both 5α-THB and corticosterone bind GR and suppress inflammation, 5α-THB demonstrates GR-independent anti-inflammatory mechanisms, as evidenced by the failure of the GR antagonist RU486 to block its effects on dermal swelling [1]. Furthermore, 5α-THB exhibits markedly reduced angiostatic potency compared to hydrocortisone (EC50 2512 nM vs 762 nM) [2] and significantly less suppression of angiogenesis and collagen deposition than corticosterone at equipotent anti-inflammatory doses [3]. Substituting with other glucocorticoids would therefore introduce confounding angiostatic effects and extracellular matrix remodeling that are not representative of 5α-THB's unique pharmacological fingerprint.

Quantitative Differentiation Evidence for Tetrahydrocorticosterone Against Closest Analogs


Reduced Angiostatic Potency of 5α-Tetrahydrocorticosterone Compared to Hydrocortisone and Corticosterone

5α-Tetrahydrocorticosterone (5αTHB) demonstrates significantly lower angiostatic activity than conventional glucocorticoids. In ex vivo mouse aortic ring assays, 5αTHB suppressed vessel growth with an EC50 of 2512 nM, whereas hydrocortisone exhibited an EC50 of 762 nM, representing a 3.3-fold lower potency [1]. In vivo, at equipotent anti-inflammatory doses, corticosterone substantially decreased angiogenesis compared to vehicle, while 5αTHB suppressed angiogenesis only to a limited extent [2].

angiogenesis glucocorticoid anti-inflammatory

Limited Collagen Deposition and Reduced Extracellular Matrix Impact of 5α-Tetrahydrocorticosterone vs Corticosterone

In a murine subcutaneous sponge implantation model, corticosterone treatment significantly reduced collagen deposition compared to vehicle control, whereas 5αTHB did not alter collagen deposition at equipotent anti-inflammatory doses [1]. Additionally, corticosterone inhibited both endothelial cell and smooth muscle cell recruitment, while 5αTHB reduced only endothelial cell recruitment [2]. Transcript analysis further revealed that corticosterone, but not 5αTHB, reduced transcripts of angiogenic and inflammatory genes [2].

collagen deposition wound healing skin thinning

GR-Independent Anti-Inflammatory Activity of 5α-Tetrahydrocorticosterone

While both 5αTHB and corticosterone decreased dermal swelling in croton oil-induced irritant dermatitis, pre-treatment with the GR antagonist RU486 attenuated the effect of corticosterone on swelling but failed to block the anti-inflammatory effect of 5αTHB [1]. Additionally, 5αTHB reduced myeloperoxidase activity (representative of neutrophil infiltration) to a greater extent than corticosterone after 24 hours [2]. In ex vivo aortic ring assays, RU38486 did not antagonize the residual angiostatic effects of 5αTHB, contrasting with dexamethasone whose effects were modified by the antagonist [3].

glucocorticoid receptor GR-independent RU486

Sex-Specific Brain Distribution of Tetrahydrocorticosterone Isomers in Stress Models

LC-MS analysis of rat brain tissue following immobilization stress revealed sex-specific differential distribution of tetrahydrocorticosterone isomers. In stressed male rats, both 3α,5α-THB and 3β,5α-THB were detected as major metabolites with small amounts of 5β-isomers, whereas in stressed female rats, only 3α,5α-THB was detectable [1]. Quantitatively, brain 3α,5α-THB levels were significantly higher in female rats than in male rats (P < 0.05), despite no statistical difference in brain corticosterone levels between sexes [2]. Unstressed rats showed no detectable THB isomers in brain tissue [1].

neurosteroid stress response sex difference

Endogenous Glucocorticoid Receptor Activation by 5α-THB: Comparable to Corticosterone In Vitro

5α-THB exhibits GR agonist activity comparable to corticosterone in vitro. In transient co-transfection assays using hGR and a murine mammary tumor virus-luciferase reporter in HeLa cells, 5αTHB induced luciferase activity 28-fold at 1 μM, compared to 37-fold induction by corticosterone at the same concentration [1]. In H4IIE hepatoma cells, 5αTHB induced tyrosine aminotransferase mRNA 6.0-fold versus 10.1-fold for corticosterone, and phosphoenolpyruvate carboxykinase mRNA 3.5-fold versus 3.9-fold for corticosterone [1]. In contrast, 5β-reduced metabolites did not activate GR [2].

GR agonism transactivation endogenous glucocorticoid

5α-THB vs 5β-THB: Stereoisomer-Specific GR Binding and Activation

Within the tetrahydrocorticosterone family, stereoisomerism at the 5-position dictates GR binding and activation capacity. 5α-THB binds GR with a Kd of 268 nM in rat hepatocytes and acts as a GR agonist . In contrast, 5β-reduced metabolites (5β-THB) were substantially less effective in displacing tritiated dexamethasone from binding sites in hepatocytes and did not activate GR in transactivation assays [1]. Corticosterone, 5αTHB, and 5α-dihydrocorticosterone were similarly effective in displacing dexamethasone from GR, while 5β-reduced metabolites showed minimal displacement [1].

stereoisomerism structure-activity relationship receptor binding

Optimal Research and Industrial Applications for Tetrahydrocorticosterone Based on Verified Differentiated Evidence


Investigating Dissociated Anti-Inflammatory Mechanisms Without Confounding Angiostatic Effects

Suitable for in vivo and ex vivo studies requiring anti-inflammatory activity without the significant angiostatic interference caused by corticosterone or hydrocortisone. 5αTHB suppresses inflammation while exhibiting an angiostatic EC50 of 2512 nM, 3.3-fold less potent than hydrocortisone (EC50 762 nM) [1]. This property is particularly relevant for wound healing and dermatological inflammation models where angiogenesis is a critical parameter [2].

Studying GR-Independent Anti-Inflammatory Pathways

Ideal for pharmacological dissection of glucocorticoid receptor-independent anti-inflammatory mechanisms. 5αTHB retains anti-inflammatory efficacy even in the presence of the GR antagonist RU486, unlike corticosterone and dexamethasone whose effects are attenuated by GR blockade [1]. This unique profile enables studies targeting non-canonical glucocorticoid signaling pathways and may inform development of GR-sparing anti-inflammatory agents [2].

Analytical Reference Standard for LC-MS/MS Quantification of Endogenous Glucocorticoid Metabolites

Tetrahydrocorticosterone (68-42-8) serves as a validated analytical reference standard for quantitative determination of glucocorticoid metabolites in biological matrices via LC-MS/MS [1]. The compound is utilized for urinary steroid profiling in clinical research, including assessment of adrenal function and glucocorticoid metabolism in conditions such as major depression and metabolic syndrome [2]. Deuterated analogs (e.g., tetrahydrocorticosterone-d3, -d5) are available as internal standards for isotope dilution mass spectrometry .

Sex-Specific Neurosteroid Research and Stress Response Studies

Applicable for neurosteroid research examining sex-specific stress responses. LC-MS analysis demonstrates that stressed female rats accumulate only 3α,5α-THB in brain tissue, whereas stressed male rats produce both 3α,5α-THB and 3β,5α-THB along with trace 5β-isomers [1]. Quantitative analysis reveals significantly higher brain 3α,5α-THB levels in female rats (P < 0.05) despite equivalent brain corticosterone levels between sexes [2]. This sex-dependent isomer distribution makes THB isomers essential reference materials for studies of stress-induced neurosteroidogenesis with sex as a biological variable.

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